5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-
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Overview
Description
5,9-Diaza-1-azoniabicyclo[731]tridec-1(13)-ene, 5-methyl- is a bicyclic compound with a unique structure that includes nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by methylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,5,9-Triazabicyclo[7.3.1]tridec-10-en-5-yl derivatives
- Bicyclo[7.3.1]tridec-9-en-11-one derivatives
Uniqueness
5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
110969-91-0 |
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Molecular Formula |
C11H22N3+ |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-methyl-5,9-diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene |
InChI |
InChI=1S/C11H22N3/c1-12-5-2-7-13-9-4-10-14(11-13)8-3-6-12/h11H,2-10H2,1H3/q+1 |
InChI Key |
IZHODQSDRQDJRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2CCC[N+](=C2)CCC1 |
Origin of Product |
United States |
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